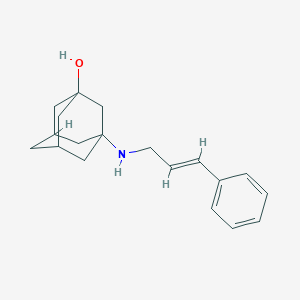
3-(Cinnamylamino)-1-adamantanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cinnamylamino)-1-adamantanol is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is also known as CADA, and it is a derivative of adamantane, which is a hydrocarbon compound. CADA has been studied extensively for its potential use in treating various diseases and disorders, including cancer, viral infections, and neurodegenerative diseases. In
Wirkmechanismus
The mechanism of action of CADA involves its ability to interact with various cellular proteins and enzymes. CADA has been shown to bind to the CD4 receptor on T cells, which prevents the entry of HIV-1 into the cells. It also inhibits the activity of the viral protease, which is required for the replication of the virus. In cancer cells, CADA induces apoptosis by activating the caspase pathway, which leads to the cleavage of proteins and ultimately cell death. In the brain, CADA reduces inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CADA has several biochemical and physiological effects on the body. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. It also reduces the levels of pro-inflammatory cytokines, which can lead to inflammation. In addition, CADA has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative damage. CADA has also been shown to have a neuroprotective effect by reducing the levels of beta-amyloid, which is a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CADA in lab experiments is its ability to inhibit the replication of viruses and induce apoptosis in cancer cells. This makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of using CADA is its potential toxicity. Studies have shown that high doses of CADA can be toxic to cells and may cause cell death. Therefore, it is important to use appropriate doses of CADA in lab experiments to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the research on CADA. One of the areas of research is to explore its potential use in treating other viral infections, such as influenza and hepatitis C. Another area of research is to investigate its potential use in treating other types of cancer, such as breast and lung cancer. Additionally, research is needed to determine the optimal dose of CADA for therapeutic use and to assess its potential toxicity in humans. Finally, research is needed to explore the potential use of CADA in combination with other therapeutic agents to enhance its effectiveness.
Conclusion
In conclusion, 3-(Cinnamylamino)-1-adamantanol is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. Its unique chemical structure and potential applications make it a promising candidate for the treatment of various diseases and disorders. The synthesis method of CADA involves the reaction of 1-adamantanol with cinnamylamine in the presence of a catalyst. CADA has been studied extensively for its potential use in treating viral infections, cancer, and neurodegenerative diseases. Its mechanism of action involves its ability to interact with various cellular proteins and enzymes. CADA has several biochemical and physiological effects on the body, including reducing oxidative stress and inflammation. While there are some limitations to using CADA in lab experiments, there are several future directions for research on this promising therapeutic agent.
Synthesemethoden
The synthesis method for CADA involves the reaction of 1-adamantanol with cinnamylamine in the presence of a catalyst. The reaction produces CADA as a white solid with a melting point of 180-181°C. The purity of the compound can be determined by using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CADA has shown potential as a therapeutic agent in various scientific research studies. One of the most promising applications of CADA is its use as an antiviral agent. Studies have shown that CADA can inhibit the replication of HIV-1 and other viruses by blocking the viral entry process. CADA has also been studied for its potential use in treating cancer. It has been shown to induce apoptosis in cancer cells, which leads to their death. Additionally, CADA has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Eigenschaften
Molekularformel |
C19H25NO |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
3-[[(E)-3-phenylprop-2-enyl]amino]adamantan-1-ol |
InChI |
InChI=1S/C19H25NO/c21-19-12-16-9-17(13-19)11-18(10-16,14-19)20-8-4-7-15-5-2-1-3-6-15/h1-7,16-17,20-21H,8-14H2/b7-4+ |
InChI-Schlüssel |
VYTXXFKDTFYBJT-QPJJXVBHSA-N |
Isomerische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NC/C=C/C4=CC=CC=C4 |
SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC=CC4=CC=CC=C4 |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-{[(5-Phenylfuran-2-yl)methyl]amino}ethyl)amino]ethanol](/img/structure/B271830.png)

![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B271858.png)
![3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271860.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271861.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271862.png)
![N~1~-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B271863.png)
![N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271864.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine](/img/structure/B271866.png)
![2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol](/img/structure/B271867.png)
![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)